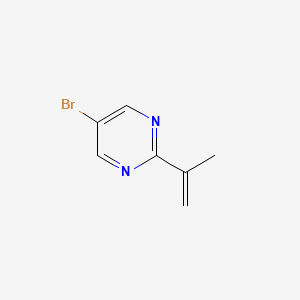

5-Bromo-2-(prop-1-en-2-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

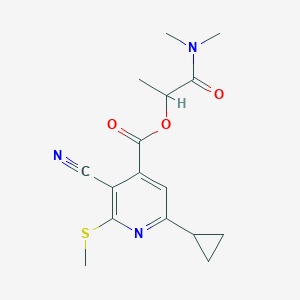

5-Bromo-2-(prop-1-en-2-yl)pyrimidine is a chemical compound with the molecular formula C7H7BrN2 and a molecular weight of 199.05 . It is used in the preparation of alcohol-containing benzothiazoles, which are potent dual-targeting bacterial DNA supercoiling inhibitors .

Synthesis Analysis

The synthesis of pyrimidines involves various methods. One such method involves the rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation . Another method involves the direct metallation of 5-bromopyrimidine with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(prop-1-en-2-yl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 5-position with a bromine atom and at the 2-position with a prop-1-en-2-yl group .Chemical Reactions Analysis

5-Bromo-2-(prop-1-en-2-yl)pyrimidine undergoes various chemical reactions. For instance, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis

5-Bromo-2-(prop-1-en-2-yl)pyrimidine is a solid substance with a molecular weight of 199.05 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Here’s a comprehensive analysis of the scientific research applications of 5-Bromo-2-(prop-1-en-2-yl)pyrimidine, focusing on six unique applications:

Synthesis of N-heteroaryl Substituted Derivatives

This compound is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .

Microwave Assisted Organic Synthesis (MAOS)

It serves as a precursor in MAOS Sonogashira protocol for creating 5-(phenylethynyl)pyrimidine .

Anti-fibrotic Activity

Research has been conducted to investigate the anti-fibrotic activity of compounds derived from this pyrimidine, showing promising results compared to known anti-fibrotic drugs .

Palladium-catalyzed Suzuki-Miyaura Cross-coupling

The compound is utilized in Palladium-catalyzed Suzuki-Miyaura cross-coupling processes , which are pivotal in creating complex organic compounds .

Polyene Cyclization and Stereoselective Aldol Reactions

It acts as a reagent for polyene cyclization and stereoselective aldol reactions , which are fundamental reactions in organic chemistry .

Antitumor Potential

Derivatives of this compound have been synthesized and evaluated for their antitumor potential against different cell lines, showing significant promise as therapeutic agents .

MilliporeSigma - 5-Bromopyrimidine MilliporeSigma - Isopropenylboronic acid pinacol ester MDPI - Synthesis of Novel 2-(Pyridin-2-yl) BMC Chemistry - Synthesis and therapeutic potential of imidazole containing compounds

Safety and Hazards

While specific safety and hazard information for 5-Bromo-2-(prop-1-en-2-yl)pyrimidine was not found, general safety measures for handling similar chemical compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

作用機序

Target of Action

Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . They are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .

Mode of Action

It’s known that pyrimidine derivatives can undergo rapid nucleophilic displacement reactions with nucleophiles .

Biochemical Pathways

Some pyrimidine derivatives have been found to present better anti-fibrotic activities than certain standard drugs . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Result of Action

Some pyrimidine derivatives have shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Action Environment

It’s known that the compound is a solid at room temperature .

特性

IUPAC Name |

5-bromo-2-prop-1-en-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c1-5(2)7-9-3-6(8)4-10-7/h3-4H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYTXBRLWHNGBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=NC=C(C=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(prop-1-en-2-yl)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(E)-[(1,3-benzodioxol-5-ylmethyl)imino]methyl}-4-chlorophenol](/img/structure/B2909995.png)

![1-[1-(3-Phenylpropyl)benzimidazol-2-yl]butan-1-ol](/img/structure/B2910006.png)

![2-(4-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2910017.png)